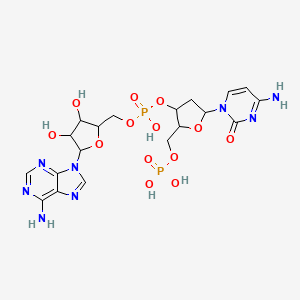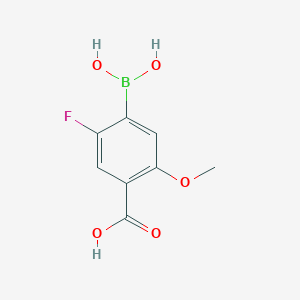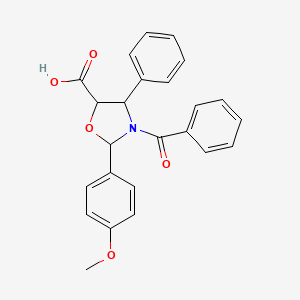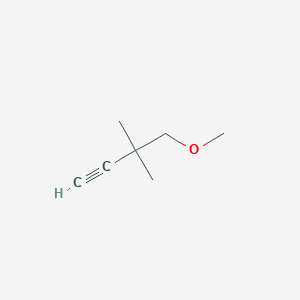![molecular formula C18H26N2O4 B12098625 benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It is also known by other names, such as Boc-NH-PEG2-CH₂COOH, 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, and Boc-AEEA-OH .
- The compound belongs to the class of carbamates and is commonly used in drug delivery and polymer modification.
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate: is a chemical compound with the molecular formula C₁₁H₂₁NO₆.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 2-(2-aminoethoxy)ethyl acrylate with tert-butyl chloroformate (BOC-Cl) to form benzyl N-[2-(tert-butoxycarbonylamino)ethoxy]ethyl carbamate.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and catalysts.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Drug Delivery: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate is utilized in drug delivery systems. It can be incorporated into polymeric carriers for controlled release of therapeutic agents.
Polymer Modification: The compound serves as a building block for modifying polymers, enhancing their properties (e.g., solubility, stability, or biocompatibility).
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application. in drug delivery, it acts as a linker or spacer, facilitating controlled drug release from polymer matrices.
- Molecular targets and pathways may vary based on the specific drug being delivered.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate stands out due to its specific structure, which combines a carbamate group with a cyclopentyl moiety.
Similar Compounds: While I don’t have an exhaustive list, similar compounds include other carbamates used in drug delivery and polymer science.
Remember that this compound’s applications extend beyond the scope of this article, and further research can provide deeper insights.
Eigenschaften
Molekularformel |
C18H26N2O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-11-7-10-14(15)19-16(21)23-12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
XYUZHEFWMXGVGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC1NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


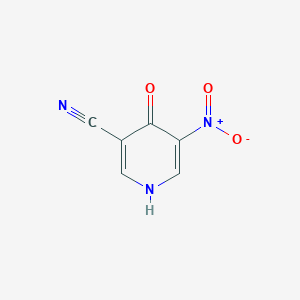
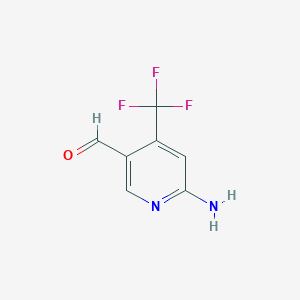
![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)
![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)
